3-Chloro-4-fluorophenyl methyl sulfide

Overview

Description

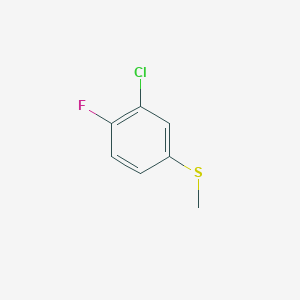

3-Chloro-4-fluorophenyl methyl sulfide is an organic compound with the molecular formula C(_7)H(_6)ClFS It is characterized by the presence of a chloro and a fluoro substituent on a phenyl ring, along with a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorophenyl methyl sulfide typically involves the reaction of 3-chloro-4-fluorophenyl thiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the thiol to the sulfide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluorophenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed:

Oxidation: 3-Chloro-4-fluorophenyl methyl sulfoxide, 3-Chloro-4-fluorophenyl methyl sulfone.

Reduction: 3-Chloro-4-fluorophenyl thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-fluorophenyl methyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound can be used in the design of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators.

Medicine: Research has explored its potential as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorophenyl methyl sulfide depends on its specific application. In biological systems, it may interact with enzymes or receptors through its chloro and fluoro substituents, which can form hydrogen bonds or participate in hydrophobic interactions. The methyl sulfide group can also contribute to the compound’s overall reactivity and binding affinity.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or modulate the activity of enzymes by binding to their active sites or allosteric sites.

Receptors: It can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

3-Chloro-4-fluorophenyl thiol: Similar structure but with a thiol group instead of a methyl sulfide group.

3-Chloro-4-fluorophenyl methyl sulfoxide: Oxidized form of the compound.

3-Chloro-4-fluorophenyl methyl sulfone: Further oxidized form of the compound.

Uniqueness: 3-Chloro-4-fluorophenyl methyl sulfide is unique due to the combination of its chloro and fluoro substituents along with the methyl sulfide group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Biological Activity

3-Chloro-4-fluorophenyl methyl sulfide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl ring substituted with chlorine and fluorine atoms, along with a methyl sulfide group. This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, affecting metabolic pathways.

- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways that are crucial for cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, with varying IC50 values depending on the specific type of cancer.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 29.77 |

| A549 (Lung Cancer) | 40.54 |

The presence of halogen atoms is believed to enhance the cytotoxic effects by increasing the compound's reactivity towards cancer cells .

Case Studies

- Antimicrobial Efficacy : A study conducted on synthesized monomeric alkaloids, including derivatives of this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In vitro studies revealed that compounds similar to this compound exhibited potent anticancer effects, leading to early apoptosis in MCF-7 cells, suggesting a mechanism involving disruption of cellular integrity .

Applications in Research

The compound is utilized in various scientific domains:

- Medicinal Chemistry : As a precursor in synthesizing potential pharmaceuticals targeting specific enzymes or receptors.

- Biological Research : Investigated for its role as an enzyme inhibitor or receptor modulator in cellular signaling pathways.

Properties

IUPAC Name |

2-chloro-1-fluoro-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVYYVQAVNLEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.